2-n-Pentoxyphenethyl alcohol
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Overview
Description
2-n-Pentoxyphenethyl alcohol is an organic compound characterized by the presence of a phenethyl alcohol moiety substituted with a pentoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-n-Pentoxyphenethyl alcohol typically involves the reaction of phenethyl alcohol with pentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide. The product is then purified through distillation or recrystallization.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenethyl alcohol moiety, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Pentoxybenzaldehyde or pentoxybenzoic acid.
Reduction: Pentoxyphenethyl alkane.
Substitution: Various alkylated derivatives of this compound.
Scientific Research Applications
2-n-Pentoxyphenethyl alcohol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with cellular components.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-n-Pentoxyphenethyl alcohol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.
Comparison with Similar Compounds
Phenethyl alcohol: Lacks the pentoxy group, resulting in different chemical properties and reactivity.
2-n-Butoxyphenethyl alcohol: Similar structure but with a butoxy group instead of a pentoxy group, leading to variations in physical and chemical properties.
Uniqueness: 2-n-Pentoxyphenethyl alcohol is unique due to the presence of the pentoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-(2-pentoxyphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c1-2-3-6-11-15-13-8-5-4-7-12(13)9-10-14/h4-5,7-8,14H,2-3,6,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEQWDRJLBVTFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=CC=C1CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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